molecular formula C17H23N5O B12156447 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-4-yl)ethyl]butanamide

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-4-yl)ethyl]butanamide

Cat. No.: B12156447
M. Wt: 313.4 g/mol
InChI Key: IRQKSOKYNRTCFY-UHFFFAOYSA-N
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Description

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-4-yl)ethyl]butanamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are diazine compounds produced by substituting two nitrogen atoms at positions 1 and 3 of a six-membered ring. This compound is known for its wide range of biological activities and is used in various scientific research applications.

Chemical Reactions Analysis

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-4-yl)ethyl]butanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be oxidized to form corresponding oxides or reduced to form amines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other pyrimidine derivatives. In biology, it has shown antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer activities . In medicine, it is used in the development of therapeutic agents for various diseases. In industry, it is used as a corrosion inhibitor for mild steel in hydrochloric acid medium .

Mechanism of Action

The mechanism of action of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-4-yl)ethyl]butanamide involves its interaction with molecular targets and pathways in the body. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it can inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-4-yl)ethyl]butanamide is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other pyrimidine derivatives such as ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate and N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide . These compounds also exhibit a range of biological activities, but their specific applications and mechanisms of action may differ.

Properties

Molecular Formula

C17H23N5O

Molecular Weight

313.4 g/mol

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-pyridin-4-ylethyl)butanamide

InChI

InChI=1S/C17H23N5O/c1-13-12-14(2)22-17(21-13)20-8-3-4-16(23)19-11-7-15-5-9-18-10-6-15/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,19,23)(H,20,21,22)

InChI Key

IRQKSOKYNRTCFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCCC(=O)NCCC2=CC=NC=C2)C

Origin of Product

United States

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